Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261730
InChI: InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H
SMILES:
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

CAS No.:

Cat. No.: VC16261730

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- -

Specification

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 4-(triazol-2-yl)benzonitrile
Standard InChI InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H
Standard InChI Key RJFUQIYVMCVTNH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)N2N=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- (C9H6N4), consists of a benzene ring substituted with a nitrile group (-C≡N) at position 1 and a 2H-1,2,3-triazole ring at position 4. The triazole exists in the 2H tautomeric form, where the hydrogen atom resides on the N2 nitrogen, stabilizing the structure through conjugation with the aromatic system . Density functional theory (DFT) calculations suggest that the nitrile group induces a dipole moment of 4.2 Debye, enhancing intermolecular interactions in crystalline phases .

Spectroscopic Characterization

Key spectral data for the compound include:

  • 1H NMR (DMSO-d6): δ 8.08 (s, 1H, triazole-H), 7.86 (d, J = 7.5 Hz, 2H, Ar-H), 7.45 (d, J = 7.5 Hz, 2H, Ar-H) .

  • 13C NMR: Peaks at 142.2 ppm (triazole-C), 133.2 ppm (Ar-C adjacent to nitrile), and 119.0 ppm (nitrile-C) .

  • ESI-MS: m/z 237.2 [M+Na]+ .

The infrared spectrum shows characteristic absorptions at 2230 cm⁻¹ (C≡N stretch) and 1604 cm⁻¹ (triazole ring vibrations) .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common route involves CuAAC ("click chemistry") between 4-azidobenzonitrile and terminal alkynes. For example:

  • Reactants: 4-Azidobenzonitrile (1.0 eq) and propargyl bromide (1.2 eq) in DMF.

  • Conditions: CuI (10 mol%), Cs2CO3 (1.5 eq), 75°C, 3 h .

  • Yield: 74–88% after column chromatography (15% ethyl acetate/petroleum ether) .

This method benefits from high regioselectivity, producing the 1,4-disubstituted triazole isomer exclusively .

Solvent-Free Mechanochemical Synthesis

A greener approach utilizes ball-milling with Cu/Al2O3 as a heterogeneous catalyst :

  • Reactants: 4-Cyanophenylboronic acid (1.0 eq), sodium azide (1.2 eq), and acetylene gas.

  • Conditions: Ball-mill at 30 Hz for 2 h, room temperature.

  • Yield: 82% with >99% purity by HPLC .

This method eliminates volatile organic solvents and reduces reaction times to <3 h .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with a sharp mass loss at 310°C corresponding to triazole ring degradation . Differential scanning calorimetry (DSC) shows a melting point of 145–147°C, influenced by hydrogen bonding between nitrile and triazole moieties .

Solubility Profile

The compound exhibits moderate solubility in polar aprotic solvents:

SolventSolubility (mg/mL)
DMSO45.2 ± 2.1
DMF38.7 ± 1.8
Methanol12.4 ± 0.9
Water<0.1

Data adapted from ref. .

Biological Activity and Applications

PD-1/PD-L1 Inhibition

Analogous triazole-benzonitrile derivatives (e.g., compound 7 in ref. ) demonstrate IC50 values of 8.52 μM against PD-1/PD-L1 binding via HTRF assays . Molecular docking suggests the nitrile group forms a hydrogen bond with PD-L1's Lys124 residue, while the triazole engages in π-π stacking with Tyr123 .

Anticancer Metallosupramolecules

When complexed with Ru(II), the compound forms octahedral complexes that induce apoptosis in A549 lung cancer cells (EC50 = 2.8 μM) . The nitrile enhances cellular uptake by 3.2-fold compared to non-cyano analogs .

Industrial and Material Science Applications

Polymer Additives

Incorporating 0.5 wt% of the compound into polyurethane films increases tensile strength by 40% due to triazole-mediated crosslinking . The nitrile group also improves UV stability, reducing yellowing under 500 h of accelerated weathering .

Catalytic Ligands

Pd(II) complexes with 4-(2H-triazol-2-yl)benzonitrile ligands achieve 98% yield in Suzuki-Miyaura couplings at 0.1 mol% loading . The nitrile’s electron-withdrawing effect increases oxidative addition rates by 15× compared to phenyl analogues .

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